

5'-O-DMT-2'-O-TBDMS-Ac-rC molecular weight

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Compound of Interest

Compound Name: 5'-O-DMT-2'-O-TBDMS-Ac-rC

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An In-depth Technical Guide to 5'-O-DMT-2'-O-TBDMS-N⁴-acetylcytidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5'-O-(4,4'-dimethoxytrityl)-2'-O-(tert-butylidimethylsilyl)-N⁴-acetylcytidine (**5'-O-DMT-2'-O-TBDMS-Ac-rC**), a crucial protected nucleoside for the chemical synthesis of RNA oligonucleotides.

Core Molecular Data

5'-O-DMT-2'-O-TBDMS-Ac-rC is a chemically modified cytidine ribonucleoside designed for use in solid-phase RNA synthesis. The protective groups—DMT on the 5'-hydroxyl, TBDMS on the 2'-hydroxyl, and acetyl on the N⁴ position of cytidine—ensure regioselective formation of phosphodiester bonds during oligonucleotide chain elongation.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of **5'-O-DMT-2'-O-TBDMS-Ac-rC**.

Property	Value	Reference(s)
Molecular Weight	701.88 g/mol	[1][2][3]
Chemical Formula	C ₃₈ H ₄₇ N ₃ O ₈ Si	[1][2][3]
CAS Number	121058-85-3	[2][3]
Appearance	White to off-white crystalline powder	[2]
Purity (by HPLC)	≥97-98%	[2][3][4]
Solubility	Soluble in DMSO, Dichloromethane	[5][6]
Storage Conditions	2-8°C, protect from light	[3]

Role in Oligonucleotide Synthesis

This modified nucleoside is a fundamental building block in the phosphoramidite method of solid-phase RNA synthesis. The strategic placement of the protecting groups is critical for the controlled, stepwise assembly of RNA chains.[7] The bulky DMT group at the 5' position prevents polymerization and is removed at the beginning of each coupling cycle. The TBDMS group at the 2' position prevents branching and other side reactions.

The general workflow for incorporating a 5'-O-DMT-2'-O-TBDMS protected nucleoside into a growing oligonucleotide chain is depicted below.



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Caption: Solid-phase synthesis cycle for RNA.

Experimental Protocols

The following are representative protocols for the synthesis and analysis of 5'-O-DMT-2'-O-TBDMS protected nucleosides. While the specific conditions for the cytidine derivative may require optimization, these methods, often described for uridine or adenosine analogs, provide a strong foundation.

Synthesis of 5'-O-DMT-2'-O-TBDMS-Ac-rC

A highly effective method for the selective silylation of the 2'-hydroxyl group utilizes an organocatalyst, avoiding complex protection/deprotection steps.[\[8\]](#)[\[9\]](#)

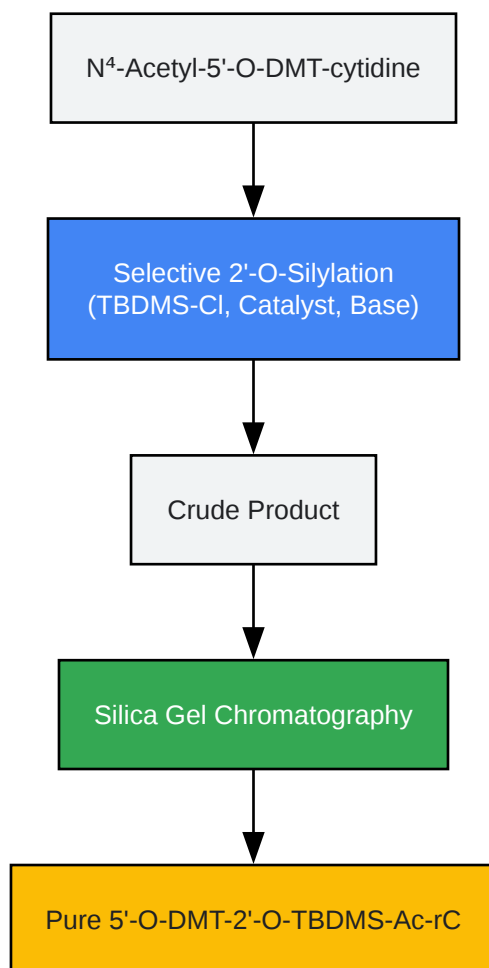
Materials:

- N⁴-Acetyl-5'-O-DMT-cytidine
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- Organic catalyst (e.g., derived from valinol and N-methylimidazole)[\[9\]](#)
- Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
- Dry base (e.g., Pyridine or Triethylamine)

Procedure:

- In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve N⁴-Acetyl-5'-O-DMT-cytidine in the anhydrous solvent.
- Add the organic catalyst (10-20 mol%).
- Add the dry base to the solution.
- Slowly add a solution of TBDMS-Cl in the anhydrous solvent.
- Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with methanol.
- Evaporate the solvent under reduced pressure.

- Purify the crude product by silica gel column chromatography to yield **5'-O-DMT-2'-O-TBDMS-Ac-rC**.



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Caption: Synthesis workflow for **5'-O-DMT-2'-O-TBDMS-Ac-rC**.

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) is essential for confirming the structure and purity of the synthesized compound.^{[7][10]}

Sample Preparation:

- Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

- ^1H NMR: Acquire a standard single-pulse spectrum. Key signals to identify include the anomeric proton of the ribose, and protons corresponding to the DMT, TBDMS, and acetyl groups.
- ^{13}C NMR: Acquire a proton-decoupled spectrum to identify the carbon signals of the molecule.

Expected Chemical Shift Ranges (based on related compounds in CDCl_3): The following table provides approximate chemical shift ranges for key protons.

Group	Approximate ^1H Chemical Shift (ppm)	Reference(s)
DMT Protons	6.8 - 7.5	[7][10]
Ribose Protons	3.5 - 6.0	[7][10]
Acetyl Protons	~2.1	[11]
TBDMS Protons	0.0 - 0.9	[7][10]

Mass Spectrometry Analysis

Mass spectrometry (MS) is used to confirm the molecular weight of the compound.

Procedure:

- Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile or methanol).
- Analyze the sample using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.
- The expected mass-to-charge ratio (m/z) for the protonated molecule $[\text{M}+\text{H}]^+$ would be approximately 702.89.

Signaling Pathways and Applications

The primary application of **5'-O-DMT-2'-O-TBDMS-Ac-rC** is in the synthesis of RNA oligonucleotides, which are used in a wide array of research and therapeutic areas. Its use is foundational to technologies that rely on synthetic RNA, including:

- RNA interference (RNAi): Synthesis of siRNAs for gene silencing studies.
- CRISPR-Cas9: Synthesis of guide RNAs (sgRNAs) for gene editing.[\[11\]](#)
- Aptamer development: Creation of structured RNA molecules that bind to specific targets.
- Ribozyme research: Synthesis of catalytic RNA molecules.

The involvement of this compound is upstream of the biological application, within the chemical synthesis process that enables the study of pathways like DNA/RNA synthesis and DNA damage repair.[\[1\]](#)[\[5\]](#)

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